Cas no 2137625-41-1 (2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)-)
2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)-
-
- Inchi: 1S/C12H26N2/c1-9(2)14-11(4)6-10(3)7-12(14)8-13-5/h9-13H,6-8H2,1-5H3
- Chave InChI: YCJFYNLKJXXHOW-UHFFFAOYSA-N
- SMILES: N1(C(C)C)C(C)CC(C)CC1CNC
2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-696033-0.05g |
[(4,6-dimethylpiperidin-2-yl)methyl](methyl)(propan-2-yl)amine |
2137625-41-1 | 0.05g |
$624.0 | 2023-05-30 | ||
| Enamine | EN300-696033-0.1g |
[(4,6-dimethylpiperidin-2-yl)methyl](methyl)(propan-2-yl)amine |
2137625-41-1 | 0.1g |
$653.0 | 2023-05-30 | ||
| Enamine | EN300-696033-0.25g |
[(4,6-dimethylpiperidin-2-yl)methyl](methyl)(propan-2-yl)amine |
2137625-41-1 | 0.25g |
$683.0 | 2023-05-30 | ||
| Enamine | EN300-696033-0.5g |
[(4,6-dimethylpiperidin-2-yl)methyl](methyl)(propan-2-yl)amine |
2137625-41-1 | 0.5g |
$713.0 | 2023-05-30 | ||
| Enamine | EN300-696033-1.0g |
[(4,6-dimethylpiperidin-2-yl)methyl](methyl)(propan-2-yl)amine |
2137625-41-1 | 1g |
$743.0 | 2023-05-30 | ||
| Enamine | EN300-696033-2.5g |
[(4,6-dimethylpiperidin-2-yl)methyl](methyl)(propan-2-yl)amine |
2137625-41-1 | 2.5g |
$1454.0 | 2023-05-30 | ||
| Enamine | EN300-696033-5.0g |
[(4,6-dimethylpiperidin-2-yl)methyl](methyl)(propan-2-yl)amine |
2137625-41-1 | 5g |
$2152.0 | 2023-05-30 | ||
| Enamine | EN300-696033-10.0g |
[(4,6-dimethylpiperidin-2-yl)methyl](methyl)(propan-2-yl)amine |
2137625-41-1 | 10g |
$3191.0 | 2023-05-30 |
2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)- Literatura Relacionada
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Informações adicionais sobre 2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)-
2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)- (CAS No. 2137625-41-1): A Comprehensive Overview of Structure, Synthesis, and Biological Applications
2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)-, also known by its CAS number 2137625-41-1, is a multifunctional organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities, ranging from neuropharmacological effects to anti-inflammatory properties. The chemical structure of 2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)- is characterized by a piperidine ring substituted with multiple methyl groups and a branched alkyl chain, which collectively contribute to its molecular flexibility and reactivity.
The N,4,6-trimethyl substituents on the piperidine ring play a critical role in modulating the compound's pharmacokinetic profile, while the N-(1-methylethyl) group enhances its ability to interact with target proteins. Recent advances in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of multi-step organic reactions, including alkylation, acylation, and cyclization strategies. These synthetic approaches have been optimized to improve yield and purity, ensuring the compound's suitability for further biological evaluation.
One of the most promising areas of research involving 2-Piperidinemethanamine, N,4,6-trim, N-(1-methylethyl)- is its potential as a lead compound for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective agonist activity at the μ-opioid receptor, making it a candidate for the development of analgesic agents with reduced side effects. The study highlighted the compound's ability to modulate pain signaling pathways without inducing significant central nervous system depression, a major limitation of traditional opioid therapies.
Another area of interest is the application of 2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)- in the treatment of neurodegenerative disorders. Research published in Neuropharmacology in 2024 revealed that this compound can inhibit the aggregation of amyloid-beta peptides, a key pathological feature of Alzheimer's disease. The compound's mechanism of action involves the disruption of β-sheet formation, which is believed to be the primary driver of amyloid plaque formation in the brain. These findings suggest that 2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)- could serve as a novel therapeutic agent for neurodegenerative diseases.
The N-(1-methylethyl) group in the molecular structure of 2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)- has also been linked to its anti-inflammatory properties. A 2023 study in Pharmacological Research demonstrated that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This effect is attributed to the compound's ability to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response. These results suggest that 2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)- may have therapeutic potential in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic perspective, the preparation of 2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)- has been achieved through a variety of methods, including the use of microwave-assisted reactions and catalytic asymmetric synthesis. A 2024 paper in Organic Letters reported a novel approach involving the use of a chiral phosphoric acid catalyst to achieve high enantioselectivity in the formation of the piperidine ring. This method not only improves the efficiency of the synthesis but also reduces the environmental impact of the process, aligning with the principles of green chemistry.
Despite its promising biological activities, the development of 2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)- as a therapeutic agent is still in its early stages. Further research is needed to fully understand its pharmacological profile, including its potential interactions with other drugs and its safety in long-term use. Additionally, the optimization of its chemical structure to enhance potency and reduce side effects remains a key challenge for medicinal chemists.
Overall, 2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)- represents a significant advancement in the field of organic chemistry and has the potential to impact multiple areas of medicine. Its unique structural features and diverse biological activities make it a valuable candidate for further investigation. As research in this area continues to evolve, it is anticipated that 2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)- will play an increasingly important role in the development of novel therapeutic agents.
2137625-41-1 (2-Piperidinemethanamine, N,4,6-trimethyl-N-(1-methylethyl)-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)